2-(Phenethylthio)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWBFPUIFBSIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303444 | |
| Record name | 2-(phenethylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99186-25-1 | |
| Record name | 2-(phenethylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PHENETHYLTHIO)-ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenethylthio Acetic Acid
Thiol-Ene Click Reaction Approaches
The thiol-ene reaction is a powerful and versatile method for the synthesis of 2-(phenethylthio)acetic acid. This reaction, a type of hydrothiolation of an alkene, is recognized as a "click" reaction due to its high efficiency, stereoselectivity, rapid reaction rate, and strong thermodynamic driving force. wikipedia.org It typically proceeds via a radical addition mechanism, resulting in the formation of a thioether. wikipedia.org
Reactant Precursors and Their Origin
The primary reactants for the synthesis of this compound via the thiol-ene reaction are thioglycolic acid and styrene (B11656). researchgate.net
Thioglycolic Acid: This bifunctional molecule contains both a thiol (-SH) group and a carboxylic acid (-COOH) group.
Styrene: This organic compound features a vinyl group attached to a benzene (B151609) ring, providing the "ene" component for the reaction. Styrene can be sourced from the thermal degradation or cracking of polystyrene, a common plastic waste product. researchgate.netrdd.edu.iq
Catalysis Strategies
The thiol-ene reaction for producing this compound can be initiated or catalyzed through several methods:
Water and Glycerol (B35011): In some instances, the reaction between thioglycolic acid and styrene can be facilitated by the presence of catalysts like water or glycerol to proceed via nucleophilic addition. researchgate.netrdd.edu.iq
Photochemical Catalysis with Benzil (B1666583): The reaction can be initiated under visible light using a photocatalyst. For instance, the use of benzil as a catalyst has been reported. researchgate.net Ruthenium-based complexes are also effective visible-light photoinitiators for radical thiol-ene reactions. nih.gov The process involves the photoexcitation of the catalyst, which then interacts with the thiol to generate a thiyl radical, initiating the reaction cascade. nih.gov
Radical Initiators: Traditional methods for initiating thiol-ene reactions include the use of radical initiators that can be activated by heat or UV light. wikipedia.org
Stereochemical and Regiochemical Considerations
A key feature of the thiol-ene reaction is its high regioselectivity. The addition of the thiol to the alkene follows the anti-Markovnikov rule . wikipedia.orgresearchgate.net This means that the sulfur atom of the thiol group attaches to the less substituted carbon of the alkene's double bond. In the reaction between thioglycolic acid and styrene, the thiyl radical adds to the terminal carbon of the styrene vinyl group. nih.gov This leads to the formation of the desired this compound isomer.
Optimization of Reaction Conditions for High Yields
High yields of this compound can be achieved by optimizing the reaction conditions. For example, a reported photochemical method using benzil as a catalyst resulted in a 91% yield of a clear viscous oil after leaving the mixture overnight at room temperature and concentrating it under reduced pressure. researchgate.net Another approach using water as a catalyst yielded 87% after purification, while using glycerol as a catalyst produced a 92% yield. researchgate.net
| Catalyst | Yield (%) |
| Benzil (photochemical) | 91 |
| Water | 87 |
| Glycerol | 92 |
Nucleophilic Addition Pathways in this compound Synthesis
Besides the radical-mediated thiol-ene reaction, this compound can also be synthesized via nucleophilic addition pathways. researchgate.netrdd.edu.iq In this mechanism, the thiol or, more commonly, the thiolate anion acts as a nucleophile and attacks the double bond of the alkene. lookchemmall.com This type of reaction is also known as a Michael addition. wikipedia.org The reaction of thioglycolic acid with styrene can proceed through nucleophilic addition, particularly when catalyzed by substances like water or glycerol. researchgate.netrdd.edu.iq The reactivity of styrene in this context is noted to be lower compared to other alkenes like limonene, necessitating the use of a catalyst. researchgate.net
Principles of Sustainable Chemistry in this compound Production
The synthesis of this compound can align with the principles of sustainable or green chemistry. This involves using less hazardous chemicals, reducing waste, and employing renewable resources. nih.gov
Utilization of Recycled or Bio-derived Starting Materials (e.g., Styrene from Plastic Waste)
A significant advancement in the synthesis of this compound involves the use of styrene derived from the thermal degradation of plastic waste. researchgate.net This approach aligns with green chemistry principles by upcycling post-consumer plastics, specifically polystyrene, into a valuable chemical intermediate.
Research has demonstrated that styrene can be effectively obtained from the thermal cracking of polystyrene waste, such as plastic spoons, at 150°C using a fractionation column. researchgate.net This recovered styrene serves as a key starting material for the synthesis. The subsequent reaction involves a thiol-ene click reaction, where the styrene undergoes nucleophilic addition with thioglycolic acid to yield this compound. researchgate.net This method not only provides an alternative to petroleum-based feedstocks but also contributes to a circular economy by valorizing plastic waste. researchgate.net
Room Temperature Synthetic Protocols
The synthesis of this compound has been successfully achieved at room temperature (25°C) through various protocols, enhancing the energy efficiency and safety of the process. researchgate.net These methods employ a thiol-ene click reaction between styrene and thioglycolic acid, facilitated by different catalysts or conditions. researchgate.net
Due to the lower reactivity of styrene compared to other alkenes like limonene, a catalyst is necessary to initiate the reaction at room temperature. researchgate.net Several effective methods have been developed:
Glycerol-Mediated Synthesis: In this protocol, a mixture of styrene and thioglycolic acid in glycerol is stirred at room temperature. This method produced a high yield of this compound, reported at 87%. researchgate.net
Water-Catalyzed Synthesis: Utilizing water as a simple and environmentally benign catalyst, styrene and thioglycolic acid were reacted at room temperature. This approach resulted in an excellent yield of 96%. researchgate.net
Photo-catalyzed Synthesis: Another approach involves the use of a catalyst system of benzil and light. A mixture of styrene, thioglycolic acid, and benzil was stirred at room temperature under light until the starting material was consumed, affording the product in a 91% yield. researchgate.net
These room temperature syntheses represent a significant step towards more sustainable chemical manufacturing by minimizing energy consumption. researchgate.net
Research Findings
The following tables summarize the results from different room temperature synthetic protocols for this compound. researchgate.net
Table 1: Glycerol-Mediated Synthesis
| Parameter | Value |
| Starting Materials | Styrene, Thioglycolic acid |
| Solvent/Catalyst | Glycerol |
| Temperature | 25°C |
| Reaction Time | Overnight |
| Yield | 87% |
Table 2: Water-Catalyzed Synthesis
| Parameter | Value |
| Starting Materials | Styrene, Thioglycolic acid |
| Solvent/Catalyst | Water |
| Temperature | 25°C |
| Reaction Time | Not specified |
| Yield | 96% |
Table 3: Photo-catalyzed Synthesis
| Parameter | Value |
| Starting Materials | Styrene, Thioglycolic acid |
| Catalyst | Benzil |
| Condition | Light |
| Temperature | 25°C |
| Reaction Time | Overnight |
| Yield | 91% |
Derivatization and Structural Elucidation of 2 Phenethylthio Acetic Acid and Its Analogues
Synthesis of Amide Derivatives from 2-(Phenethylthio)acetic Acid Scaffolds
The carboxylic acid group of this compound is a prime site for modification, most commonly through the formation of amide bonds. This transformation allows for the introduction of a wide variety of amine-containing substituents, leading to a diverse library of amide derivatives.
Acylation Reactions and Amine Coupling Strategies
The conversion of this compound to its corresponding amides is typically achieved through standard acylation and amine coupling protocols. A common and effective approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
One widely used method is the activation of the carboxylic acid with a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive like hydroxybenzotriazole (B1436442) (HOBt) can be employed to form an active ester intermediate. nih.gov This intermediate readily reacts with a primary or secondary amine to yield the desired amide. The use of DMAP is often critical for achieving good yields, especially with less reactive amines. nih.gov
Alternatively, the carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride, by treatment with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ijmrhs.comgoogle.com The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the amide bond. ijmrhs.com This method is robust but may require careful handling due to the toxicity and reactivity of the halogenating agents. google.com
These coupling strategies offer versatile pathways to a broad range of amide derivatives, allowing for systematic modification of the structure.
Formation of N-Isopropyl-2-(phenethylthio)acetamide Analogues
Building upon general amide coupling strategies, the synthesis of N-isopropyl-2-(phenethylthio)acetamide analogues can be readily accomplished. This specific derivatization introduces an isopropyl group onto the amide nitrogen, altering the steric and electronic properties of the molecule.
The synthesis would proceed by reacting this compound with isopropylamine. To facilitate this reaction, one of the previously mentioned coupling strategies would be employed. For instance, activating this compound with EDC/HOBt in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF), followed by the addition of isopropylamine, would lead to the formation of the target N-isopropyl-2-(phenethylthio)acetamide. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the final product would be purified using methods such as column chromatography or recrystallization.
Incorporation of the Phenethylthio Moiety into Diverse Chemical Structures
The phenethylthio group can be incorporated into various heterocyclic scaffolds, significantly expanding the structural diversity of compounds related to this compound. This is typically achieved by reacting a thiol, such as 2-phenylethanethiol (B1584568), with a suitable heterocyclic precursor.
Synthesis of Phenethylthio-Substituted Benzimidazoles (e.g., 2-(Phenethylthio)-1H-benzo[d]imidazole)
The synthesis of 2-(phenethylthio)-1H-benzo[d]imidazole (ZR-1) is a well-documented example of incorporating the phenethylthio group into a benzimidazole (B57391) ring system. ijmrhs.comijmrhs.comijmrhs.com This is typically achieved through an S-alkylation reaction. smolecule.com
The reaction involves treating 2-mercaptobenzimidazole (B194830) (2-MBI) with a phenethyl halide, such as (2-bromoethyl)benzene (B7723623), in the presence of a base. ijmrhs.comsmolecule.com The base, often potassium hydroxide (B78521) or potassium carbonate, deprotonates the thiol group of 2-mercaptobenzimidazole, forming a nucleophilic thiolate anion. ijmrhs.com This anion then displaces the halide from (2-bromoethyl)benzene in a nucleophilic substitution reaction to form the desired 2-(phenethylthio)-1H-benzo[d]imidazole. ijmrhs.com The reaction is commonly carried out in a polar solvent like acetonitrile (B52724) or ethanol (B145695) under reflux conditions. ijmrhs.comsmolecule.com
Table 1: Synthesis of 2-(Phenethylthio)-1H-benzo[d]imidazole
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| 2-Mercaptobenzimidazole | (2-Bromoethyl)benzene | Potassium Hydroxide | Acetonitrile | 2-(Phenethylthio)-1H-benzo[d]imidazole | ijmrhs.comijmrhs.com |
| 2-Mercaptobenzimidazole | Phenethyl bromide | Potassium Hydroxide | Ethanol | 2-(Phenethylthio)-1H-benzo[d]imidazole | smolecule.com |
Derivatization of Indole (B1671886) Compounds with Phenethylthio Groups (e.g., 3-[2-(2-aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid)
The phenethylthio moiety can also be introduced into indole structures. A notable example is the synthesis of 3-[2-(2-aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid. mdpi.comresearchgate.net
This compound is formed through a regioselective reaction involving a mixture of indole and indole-5-carboxylic acid with 2-phenylethanethiol in the presence of trifluoroacetic acid. mdpi.comresearchgate.net The reaction proceeds via an acid-catalyzed mechanism where the indole ring acts as a nucleophile. The C3 position of the indole is the most reactive site for electrophilic substitution. wikipedia.org This process leads to the formation of a new carbon-sulfur bond and a carbon-carbon bond, attaching the phenethylthio group and an aminophenyl moiety to the ethyl backbone at the 3-position of the indole ring. The structure of this complex adduct has been elucidated using NMR spectroscopy. mdpi.comresearchgate.net
Table 2: Synthesis of a Phenethylthio-Substituted Indole
| Indole Reactants | Thiol Reactant | Acid Catalyst | Product | Yield | Reference |
| Indole, Indole-5-carboxylic acid | 2-Phenylethanethiol | Trifluoroacetic acid | 3-[2-(2-aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid | 19% | mdpi.com |
Synthesis of Related Thioacetic Acid Derivatives for Comparative Studies
To understand the structure-activity relationships, the synthesis of related thioacetic acid derivatives for comparative analysis is essential. These analogues often involve modifications to either the sulfur-linked group or the acetic acid portion of the molecule.
One such related compound is 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid (ZR-3). ijmrhs.comijmrhs.com Its synthesis involves the reaction of 2-mercaptobenzimidazole with 2-chloroacetic acid in the presence of potassium hydroxide and absolute ethanol. ijmrhs.comijmrhs.com The mixture is heated under reflux to drive the reaction to completion. ijmrhs.comijmrhs.com This compound shares the thioacetic acid moiety but replaces the phenethyl group with a benzimidazole ring, providing a key point of comparison.
Another relevant derivative is 2-oxo-2-(phenethylthio)acetic acid. doi.org This compound can be prepared by reacting a mercaptan, in this case, 2-phenylethanethiol, with an oxalyl derivative in an anhydrous solvent like diethyl ether. doi.org This molecule introduces a ketone functional group adjacent to the thioester, which significantly alters its electronic properties compared to this compound.
Table 3: Synthesis of Related Thioacetic Acid Derivatives
| Derivative | Reactant 1 | Reactant 2 | Conditions | Reference |
| 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid | 2-Mercaptobenzimidazole | 2-Chloroacetic acid | KOH, Ethanol, 60°C | ijmrhs.comijmrhs.com |
| 2-Oxo-2-(phenethylthio)acetic acid | 2-Phenylethanethiol | Oxalyl derivative | Anhydrous Et₂O | doi.org |
Structural Characterization Techniques for this compound and Derivatives
The structural confirmation of this compound relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies the present functional groups, and chromatographic methods are used to purify the compound and assess its purity. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton of the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenethyl group and the acetic acid moiety. The aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the downfield region (around 7.2-7.3 ppm). The two methylene (B1212753) groups of the ethyl linker (-CH₂-CH₂-) would present as two triplets, and the methylene protons of the acetic acid group (-S-CH₂-COOH) would appear as a singlet. The acidic proton of the carboxyl group is often a broad singlet at a significantly downfield chemical shift.
¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom in the molecule. The spectrum would include signals for the carbonyl carbon of the acid, the aromatic carbons, and the aliphatic carbons of the ethyl linker and acetic acid methylene group.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid (-C OOH) | - | ~172-175 |
| Carboxylic Acid (-COOH ) | ~10-12 (broad s) | - |
| Methylene (-S-C H₂-COOH) | ~3.3 (s, 2H) | ~35-37 |
| Methylene (-S-C H₂-CH₂-Ph) | ~2.9 (t, 2H) | ~34-36 |
| Methylene (-CH₂-C H₂-Ph) | ~2.8 (t, 2H) | ~31-33 |
| Aromatic Carbons (-C ₆H₅) | - | ~126-140 |
| Aromatic Protons (-C₆H ₅) | ~7.2-7.3 (m, 5H) | - |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound provides clear evidence for its key structural features. researchgate.net
The most prominent feature is a very broad absorption band in the range of 2700-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. researchgate.net The presence of the carbonyl group (C=O) from the carboxylic acid is confirmed by a strong, sharp absorption peak around 1700 cm⁻¹. researchgate.net The successful formation of the thioether linkage is indicated by the presence of a C-S stretching vibration (observed at 1128 cm⁻¹) and the disappearance of the S-H stretching band (typically found at 2500-2600 cm⁻¹) that would be present in the thioglycolic acid starting material. researchgate.net Other characteristic peaks include those for aromatic C-H and C=C stretching from the phenyl group.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H Stretch | 2700-3200 (Broad) | researchgate.net |
| Carbonyl | C=O Stretch | ~1700 | researchgate.net |
| Aromatic Ring | C-H Stretch | ~3000-3100 | |
| Aliphatic Chains | C-H Stretch | ~2850-2960 | |
| Aromatic Ring | C=C Stretch | ~1450-1600 | |
| Thioether | C-S Stretch | ~1128 | researchgate.net |
Chromatographic techniques are vital for the separation and purification of the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the starting materials can be seen separating from the product. The reaction is considered complete when the spot corresponding to the starting material (e.g., thioglycolic acid) is no longer visible. researchgate.net Visualization can be achieved using UV light or chemical stains. google.comrsc.org
Column Chromatography is a preparative technique used to purify larger quantities of the synthesized compound. researchgate.net For this compound, the crude product is loaded onto a column packed with a stationary phase, such as silica gel. researchgate.netnih.gov A solvent system, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297) (in a 2:1 ratio), is passed through the column as the mobile phase or eluent. researchgate.net The components of the mixture travel through the column at different rates, allowing for the separation and collection of the pure this compound, which has been described as a clear viscous oil. researchgate.net Fractions are collected and typically analyzed by TLC to identify those containing the pure product. google.com
Computational and in Silico Investigations of 2 Phenethylthio Acetic Acid
Molecular Docking Simulations of 2-(Phenethylthio)acetic Acid with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. Knowledge of the preferred orientation may be used to predict the binding affinity, which is an estimate of the strength of the association or non-covalent bond between the ligand and the target. For this compound, molecular docking simulations have been employed to explore its potential interactions with various biomolecular targets, including those of viral origin.
Predictive Binding Affinity with Viral Glycoproteins (e.g., SARS-CoV-2 Spike Glycoprotein)
The spike glycoprotein (B1211001) of SARS-CoV-2 is a primary target for therapeutic intervention as it mediates the virus's entry into host cells. innovareacademics.in In silico molecular docking studies have been conducted to evaluate the binding potential of this compound to the SARS-CoV-2 spike glycoprotein. innovareacademics.in
In one such study, the binding affinity of this compound was calculated using the Glide dock tool of the Schrodinger software suite. innovareacademics.in The docking score, which represents the predicted binding affinity, was determined to be -3.740. innovareacademics.in This score was compared with other potential inhibitor ligands. For instance, a ligand known as Precose (Acarbose) demonstrated a significantly higher glide score of -8.372, suggesting a more stable and stronger interaction with the spike glycoprotein. innovareacademics.in The docking scores for five other ligands in the same study ranged from -5.69 to -3.74, indicating that the interaction of this compound was among the weaker ones predicted for the selected compounds. innovareacademics.in These computational predictions provide a preliminary assessment of the compound's potential to interfere with the spike protein's function. innovareacademics.in
Table 1: Predictive Binding Affinity of Selected Ligands with SARS-CoV-2 Spike Glycoprotein
| Ligand | Glide Score/Docking Score | Predictive Stability |
| Precose (Acarbose) | -8.372 | Stable and strong interaction |
| Other Ligands (Range) | -5.69 to -3.74 | Less stable/weak interaction |
| This compound | -3.740 | Less stable/weak interaction |
This table summarizes the results from a molecular docking study, comparing the predictive binding affinity of this compound with other compounds against the SARS-CoV-2 spike glycoprotein. Data sourced from ChemRxiv. innovareacademics.in
Computational Modeling of Structure-Activity Relationships for Phenethylthio-Containing Analogues
Computational modeling of structure-activity relationships (SAR) is a critical component of medicinal chemistry that aims to identify the key chemical features of a molecule responsible for its biological activity. By systematically modifying a lead compound and evaluating the effects of these changes, researchers can develop models that guide the design of more potent and selective analogues.
For compounds containing the phenethylthio moiety, SAR studies have been instrumental in optimizing their properties for various therapeutic targets. For example, in the development of a novel series of Gram-negative bacterial efflux pump inhibitors based on a pyranopyridine scaffold, the phenethylthio group was a key feature of the initial lead compound, MBX2319. nih.gov A systematic medicinal chemistry exploration involved modifying the substituents around the pyranopyridine core to map the molecular activity. nih.gov This approach aimed to identify which regions of the scaffold were critical for inhibitory activity and which could be altered to enhance potency, improve metabolic stability, and increase solubility. nih.gov
Similarly, quantitative structure-activity relationship (QSAR) studies have been applied to various series of thioether-containing compounds to build predictive models for their biological activities, such as antifungal or antibacterial effects. researchgate.netnih.govsioc-journal.cnsemanticscholar.org These models often use descriptors like partition coefficients (logP), molar refractivity, and 3D molecular fields (as in CoMFA) to correlate chemical structure with observed activity. researchgate.netnih.govsioc-journal.cnsemanticscholar.org
Key findings from SAR studies on related thioether-containing compounds often highlight the importance of:
The nature of the thioether substituent: The size, lipophilicity, and electronic properties of the group attached to the sulfur atom can significantly influence binding and activity.
Substitution patterns: The position and nature of other substituents on the scaffold can fine-tune the electronic and steric properties of the molecule, impacting its biological profile. nih.gov
Table 2: Key Principles in Structure-Activity Relationship (SAR) Studies of Phenethylthio-Containing Analogues
| Structural Feature | Modification Strategy | Impact on Activity |
| Phenethyl Group | Varying aromatic substitutions | Can modulate electronic properties and hydrophobic interactions. |
| Thioether Linkage | Oxidation to sulfoxide (B87167) or sulfone | Often leads to a decrease in inhibitory potency. |
| Core Scaffold | Systematic modification of substituents | Can identify regions critical for activity and those that can be altered to improve potency, solubility, and metabolic stability. nih.gov |
| Terminal Groups | Introduction of polar or ionizable groups | Can improve solubility and pharmacokinetic properties. |
This table outlines general principles derived from SAR studies on various compounds containing a thioether linkage, providing a framework for understanding how structural modifications can influence biological activity.
Exploratory Biological Activities and Mechanistic Insights of 2 Phenethylthio Acetic Acid and Its Research Analogues in Vitro and Non Human in Vivo Models
Evaluation of Antimicrobial Properties of Related Thioether Carboxylic Acid Derivatives
The antimicrobial potential of thioether carboxylic acids and their derivatives has been a subject of significant research, exploring their efficacy against a wide range of pathogenic microorganisms. These investigations have revealed that the introduction of a thioether linkage, often in combination with other heterocyclic scaffolds, can lead to compounds with notable antibacterial and antifungal properties.
Derivatives of 2-(phenethylthio)acetic acid and related thioether compounds have demonstrated a varied spectrum of antibacterial activity. Studies on 2-mercaptobenzimidazole (B194830) derivatives, including 2-((1H-benzo[d]imidazol-2-yl) thio) acetic acid, showed activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ijmrhs.comijmrhs.com For instance, one study highlighted that a specific S-methyl carbonothioate (B8497899) derivative exhibited excellent antifungal and good antibacterial activity. ijmrhs.com
Further research into other related structures, such as coumarin-3-carboxylic acid derivatives incorporating a thioether quinoline (B57606) moiety, has also yielded promising results. nih.gov These compounds showed significant activity against plant-pathogenic bacteria, including Xanthomonas oryzae pv oryzae (Xoo) and Acidovorax citrulli (Aac). nih.gov Specifically, compound A9 from this series was potent against Xoo and Aac, with EC₅₀ values of 11.05 and 8.05 μg/mL, respectively. nih.gov Similarly, novel 1,3,4-oxadiazole (B1194373) thioether derivatives have been found to be effective against various Gram-negative bacteria. pensoft.netacs.org Certain oxadiazole thioethers showed excellent antibacterial activity against E. coli, comparable to the standard drug amoxicillin. pensoft.net Another study on 1,3,4-oxadiazole thioether 4H-chromen-4-one derivatives found striking inhibitory effects against Xanthomonas axonopodis pv. citri (Xac) and Pseudomonas syringae pv. actinidiae (Psa). acs.org
The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. pensoft.net The broad-spectrum activity of sulfonamides against both Gram-positive and Gram-negative bacteria is attributed to their role as competitive antagonists in the synthesis of folic acid, which is crucial for bacterial DNA production. nih.gov
Table 1: Antibacterial Activity of Selected Thioether Carboxylic Acid Analogues
| Compound Class | Bacterial Strain (Gram-Type) | Observed Activity | Reference |
|---|---|---|---|
| 2-((1H-benzo[d]imidazol-2-yl) thio) acetic acid derivatives | Staphylococcus aureus (Gram +) | Active | ijmrhs.comijmrhs.com |
| 2-((1H-benzo[d]imidazol-2-yl) thio) acetic acid derivatives | Bacillus subtilis (Gram +) | Active | ijmrhs.comijmrhs.com |
| 2-((1H-benzo[d]imidazol-2-yl) thio) acetic acid derivatives | Escherichia coli (Gram -) | Active | ijmrhs.comijmrhs.com |
| 2-((1H-benzo[d]imidazol-2-yl) thio) acetic acid derivatives | Pseudomonas aeruginosa (Gram -) | Active | ijmrhs.comijmrhs.com |
| Coumarin-3-carboxylic acid-thioether quinoline derivatives | Xanthomonas oryzae pv oryzae (Xoo) (Gram -) | EC₅₀ of 11.05 μg/mL (Compd. A9) | nih.gov |
| Coumarin-3-carboxylic acid-thioether quinoline derivatives | Acidovorax citrulli (Aac) (Gram -) | EC₅₀ of 8.05 μg/mL (Compd. A9) | nih.gov |
| 1,3,4-Oxadiazole thioether derivatives | Escherichia coli (Gram -) | Excellent activity, comparable to amoxicillin | pensoft.net |
| 1,3,4-Oxadiazole thioether 4H-chromen-4-one derivatives | Xanthomonas axonopodis pv. citri (Xac) (Gram -) | EC₅₀ of 19.7 μg/mL against Xoo (Compd. A8) | acs.org |
In addition to antibacterial effects, thioether carboxylic acid derivatives have been evaluated for their antifungal properties. Research has shown that these compounds can be effective against various fungal pathogens. farmaciajournal.com Derivatives of 2-mercaptobenzimidazole were tested against Candida albicans, indicating a broad-spectrum antimicrobial potential that extends to fungi. ijmrhs.comijmrhs.com
Specifically, a series of 1,3,4-oxadiazol-2-yl thioether derivatives containing a phenazine-1-carboxylic acid scaffold possessed moderate to good fungicidal activities against Rhizoctonia solani, Sclerotinia sclerotiorum, and Pyricularia oryzae. nih.gov Compounds 6n and 6o from this series showed over 90% bioactivity against S. sclerotiorum, with compound 6n having an EC₅₀ value of 11.16 μM, which is comparable to that of phenazine-1-carboxylic acid. nih.gov
Furthermore, novel ferulic acid derivatives containing both a 1,3,4-oxadiazole thioether and a trifluoromethyl pyrimidine (B1678525) skeleton exhibited moderate to good antifungal activity against several plant-pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. rsc.org Compound 6f from this study was particularly effective against Phomopsis sp., with an EC₅₀ value of 12.64 μg mL⁻¹. rsc.org Similarly, another study on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives with a thioether moiety reported significant antifungal activities against multiple strains of Botrytis cinerea. frontiersin.org
Table 2: Antifungal Activity of Selected Thioether Carboxylic Acid Analogues
| Compound Class | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| 2-Mercaptobenzimidazole derivatives | Candida albicans | Active | ijmrhs.comijmrhs.com |
| 1,3,4-Oxadiazol-2-yl thioether derivatives | Sclerotinia sclerotiorum | EC₅₀ of 11.16 μM (Compd. 6n) | nih.gov |
| 1,3,4-Oxadiazol-2-yl thioether derivatives | Rhizoctonia solani | Moderate to good activity | nih.gov |
| Ferulic acid-1,3,4-oxadiazole thioether derivatives | Phomopsis sp. | EC₅₀ of 12.64 μg mL⁻¹ (Compd. 6f) | rsc.org |
| Ferulic acid-1,3,4-oxadiazole thioether derivatives | Botrytis cinerea | Moderate to good activity | rsc.org |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine-thioether derivatives | Botrytis cinerea (multiple strains) | Significant activity | frontiersin.org |
Assessment of Antineoplastic and Anticancer Potentials of Analogues
Analogues of this compound have been investigated for their potential as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and angiogenesis, and by directly inhibiting the growth of cancer cells.
The inhibition of specific enzymes is a cornerstone of targeted cancer therapy. Thioether-containing compounds have been designed and evaluated as inhibitors of several such crucial enzymes.
Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme for the synthesis of nucleotides, and its inhibition can halt cell division. google.com Methotrexate (B535133), a potent DHFR inhibitor, has been a model for the development of new analogues. mdpi.com A thioether derivative of dideazamethotrexate was synthesized and showed potent DHFR inhibition. mdpi.com In another study, a series of thieno[2,3-d]pyrimidine-4-one derivatives were developed as DHFR inhibitors, with compound 20 showing more potent inhibition (IC₅₀ = 0.20 μM) than methotrexate (IC₅₀ = 0.22 μM). acs.org Additionally, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-l-glutamic acid (compound 2) was identified as an excellent dual inhibitor of human DHFR with an IC₅₀ of 19 nM. acs.org
DNA Gyrase B (GyrB): While primarily a target for antibacterial agents, the inhibition of topoisomerases like DNA gyrase is also a strategy in cancer therapy. nih.gov Several studies have focused on developing thioether derivatives as DNA gyrase inhibitors. mdpi.comacs.orgresearchgate.net Novel thiourea (B124793) derivatives have been synthesized and evaluated for their inhibitory effects against E. coli DNA gyrase B. mdpi.com One compound exhibited excellent inhibitory activity with an IC₅₀ of 0.33 μM, comparable to the known inhibitor novobiocin. mdpi.com Benzothiazole-based compounds and thiazole-based hybrids have also been developed as potent DNA gyrase B inhibitors, with some showing IC₅₀ values in the low nanomolar range. acs.orgresearchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. wikipedia.orgmdpi.com Inhibiting this receptor is a major anti-angiogenic strategy. Thioether-containing compounds have demonstrated significant potential as VEGFR-2 inhibitors. nih.govipb.pt A series of sorafenib (B1663141) analogues containing a thioether moiety were synthesized and showed potent inhibition of VEGFR-2, with IC₅₀ values as low as 46 nM. nih.gov Similarly, 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were identified as potent type II VEGFR-2 inhibitors. nih.gov The most promising compounds from this series significantly inhibited the phosphorylation of the VEGFR-2 receptor at concentrations of 1.0 and 2.5 μM. nih.gov
Table 3: Enzyme Inhibitory Activity of Selected Thioether Analogues
| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine-4-one derivative (Compd. 20) | Dihydrofolate Reductase (DHFR) | 0.20 μM | acs.org |
| Thieno[2,3-d]pyrimidine-thioether derivative (Compd. 2) | Human Dihydrofolate Reductase (DHFR) | 19 nM | acs.org |
| Thiourea-thiadiazole derivative (Compd. 8) | E. coli DNA Gyrase B | 0.33 μM | mdpi.com |
| Sorafenib analogue with thioether (Compd. b1) | VEGFR-2 | 46 nM | nih.gov |
| Sorafenib analogue with thioether (Compd. c4) | VEGFR-2 | 63 nM | nih.gov |
| 1-Aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea | VEGFR-2 | Significant inhibition at 1.0-2.5 μM | nih.gov |
The direct impact of these compounds on cancer cell growth has been assessed using various non-human cell lines. Flavone acetic acid, for example, demonstrated antiproliferative activity against a murine colon adenocarcinoma cell line (Colon 26) and murine pancreatic adenocarcinoma cells (Pan 03). nih.gov The high concentrations required for this effect were considered pharmacologically relevant as they were comparable to plasma levels in treated mice. nih.gov
In another study, sorafenib analogues containing a thioether moiety were evaluated for their antiproliferative activities against the B16BL6 murine melanoma cell line, with most of the compounds showing potent activity. nih.gov These findings indicate that thioether-containing compounds can effectively inhibit the proliferation of non-human cancer cells, supporting their potential as antineoplastic agents.
Table 4: Antiproliferative Activity in Non-Human Cell Lines
| Compound Class | Non-Human Cell Line | Observed Activity | Reference |
|---|---|---|---|
| Flavone acetic acid | Colon 26 (Murine colon adenocarcinoma) | Active | nih.gov |
| Flavone acetic acid | Pan 03 (Murine pancreatic adenocarcinoma) | Active | nih.gov |
| Sorafenib analogues with thioether | B16BL6 (Murine melanoma) | Potent antiproliferative activity | nih.gov |
Antiparasitic Activity of Related Thioether Compounds
The search for new therapeutic agents against parasitic diseases has led to the investigation of various chemical structures, including thioether compounds. Research has shown that these molecules possess potent activity against a range of parasites.
Dinuclear ruthenium(II)-arene complexes linked to antimicrobial compounds via thioether-containing bridges were assessed for their in vitro activity against Toxoplasma gondii. mdpi.com The study found that the nature of both the anchored drug and the linking unit significantly impacted the biological activity, with some conjugates exhibiting low IC₅₀ values against the parasite. mdpi.com
In other research, newly synthesized naphthyl-thiazole derivatives, which can contain thioether linkages, showed cytotoxic potential against the parasites Leishmania amazonensis and Trypanosoma cruzi. unl.pt Several compounds in the study stood out for their potential to inhibit the amastigote forms of these two parasites. unl.pt Furthermore, a study on flavanoidal-1,2,4,5-tetrazinane-6'-thione derivatives, synthesized using thiocarbohydrazide, demonstrated potent parasitic activity against Clinostomum complanatum. tandfonline.com These studies highlight the potential of thioether-containing compounds as a promising scaffold for the development of novel antiparasitic drugs. unl.pttandfonline.com
Table 5: Antiparasitic Activity of Selected Thioether Compounds
| Compound Class | Parasite | Observed Activity | Reference |
|---|---|---|---|
| Ruthenium(II)-arene thioether-linked conjugates | Toxoplasma gondii | Potent activity, low IC₅₀ values for some conjugates | mdpi.com |
| Naphthyl-thiazole derivatives | Leishmania amazonensis | Cytotoxic potential against amastigote forms | unl.pt |
| Naphthyl-thiazole derivatives | Trypanosoma cruzi | Cytotoxic potential against amastigote forms | unl.pt |
| Flavanoidal-1,2,4,5-tetrazinane-6'-thione derivatives | Clinostomum complanatum | Potent parasitic activity | tandfonline.com |
Efficacy Screening against Trypanosomatidic Species (e.g., Trypanosoma brucei, Leishmania infantum)
An extensive review of scientific literature and research databases reveals a significant gap in the current body of knowledge regarding the specific biological activity of this compound against trypanosomatidic species. To date, no research studies have been published that specifically investigate or report on the efficacy of this compound, or its direct research analogues, in in vitro or non-human in vivo models of Trypanosoma brucei or Leishmania infantum.
Consequently, there is no available data to present regarding the inhibitory concentrations (such as IC₅₀ or EC₅₀ values) or the percentage of inhibition of this compound against these parasites. The absence of such foundational research means that the potential of this compound as a trypanocidal or leishmanicidal agent remains entirely unexplored and uncharacterized.
Further research is required to determine if this compound possesses any activity against these pathogenic protozoa. Such studies would be the first step in assessing its potential, if any, as a lead compound for the development of new anti-trypanosomatidic therapies.
Data Tables
Due to the lack of available research, no data tables on the efficacy of this compound against Trypanosoma brucei or Leishmania infantum can be provided.
Q & A
Q. What are the standard synthetic routes for 2-(phenethylthio)acetic acid, and what are their key experimental parameters?
- Methodology : The compound is commonly synthesized via thiol-ene "click" chemistry, where styrene reacts with 2-mercaptopropanoic acid in aqueous conditions to form a thioether bond . Alternative routes involve nucleophilic substitution using chloro- or bromo-phenethyl intermediates with thioacetic acid derivatives under basic conditions (e.g., K₂CO₃/NaBr in acetonitrile at 50°C) .
- Key Parameters : Reaction temperature (0–50°C), stoichiometric ratios (1:1 for thiol:alkene), and catalyst selection (e.g., TEMPO for oxidation control) influence yield and purity. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. How is this compound characterized, and what spectroscopic techniques are most reliable?
- Primary Techniques :
- NMR : ¹H/¹³C NMR identifies thioether (–S–CH₂–) and carboxylic acid (–COOH) signals. For example, the methylene group adjacent to sulfur typically resonates at δ 2.8–3.2 ppm (¹H) and 35–40 ppm (¹³C) .
- FT-IR : Peaks at 2550–2600 cm⁻¹ (S–H stretch, if unreacted thiol) and 1700–1720 cm⁻¹ (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in this compound synthesis?
- Challenge : By-products like disulfides or overoxidized species arise from uncontrolled thiol reactivity or residual oxidizing agents.
- Optimization Strategies :
- Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical scavenger to suppress disulfide formation during oxidation steps .
- Employ inert atmospheres (N₂/Ar) and degassed solvents to prevent thiol oxidation .
- Monitor reaction progress via TLC or in-situ FT-IR to terminate reactions at >90% conversion .
Q. What analytical discrepancies might arise in structural elucidation, and how should they be resolved?
- Common Issues :
- Unexpected NMR Peaks : Residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) or rotamers due to hindered rotation around the thioether bond.
- Mass Spec Fragmentation : Dehydration (–H₂O) or decarboxylation (–CO₂) artifacts in ESI-MS.
- Resolution :
- Use deuterated solvents with low impurity profiles.
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Validate via X-ray crystallography for absolute configuration determination, as demonstrated in related thioether structures .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Stability Profile :
- Acidic Conditions (pH < 3) : Protonation of the carboxylate group enhances solubility but risks esterification with alcohols.
- Neutral/Alkaline Conditions (pH 7–9) : Deprotonated carboxylate may form salts (e.g., sodium derivatives), improving stability.
Methodological Considerations
Q. What strategies are effective in scaling up this compound synthesis while maintaining yield?
- Scale-Up Challenges : Heat dissipation, mixing efficiency, and purification throughput.
- Solutions :
- Use flow chemistry for exothermic reactions (e.g., thiol-ene additions) to improve temperature control .
- Replace column chromatography with centrifugal partition chromatography (CPC) for faster, solvent-efficient purification .
Q. How can researchers address contradictions in reported physicochemical data (e.g., melting points, solubility)?
- Root Causes : Polymorphism, hydrate formation, or impurities from incomplete purification.
- Approach :
- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Replicate synthesis/purification protocols from literature and compare with in-house data. For example, discrepancies in melting points may arise from residual solvents—use Karl Fischer titration to quantify water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
